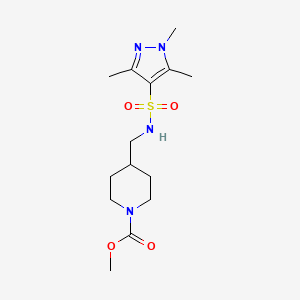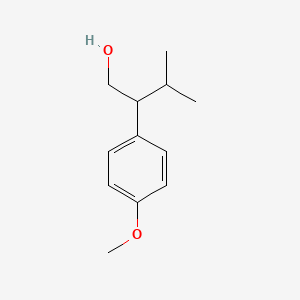
2-(4-Methoxyphenyl)-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Methoxyphenyl)-3-methylbutan-1-ol” is likely a compound that contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a 3-methylbutan-1-ol group, which is a five-carbon chain with a methyl group on the third carbon and a hydroxyl group on the first carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as alkylation, reduction, or condensation . The exact synthesis process for “2-(4-Methoxyphenyl)-3-methylbutan-1-ol” would depend on the starting materials and desired configuration.Molecular Structure Analysis
The molecular structure of “2-(4-Methoxyphenyl)-3-methylbutan-1-ol” would likely be determined using techniques such as NMR, IR spectroscopy, and X-ray crystallography . These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and conformation.Chemical Reactions Analysis
The chemical reactivity of “2-(4-Methoxyphenyl)-3-methylbutan-1-ol” would depend on its functional groups and molecular structure. For instance, the hydroxyl group might be involved in reactions such as esterification or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methoxyphenyl)-3-methylbutan-1-ol” would likely be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Fluorous Biphasic Catalysis
2-(4-Methoxyphenyl)-3-methylbutan-1-ol: is utilized as an internal standard in fluorous biphasic catalysis reactions. This process involves the use of fluorous solvents that create a separate phase to facilitate the separation of catalysts or products .
Organic Synthesis
The compound serves as a precursor in the synthesis of 4-(2-iodoethyl)phenol . This reaction is typically carried out by refluxing with 47% hydriodic acid, showcasing its utility in constructing complex organic molecules .
Perfumery and Cosmetics
Due to its aromatic properties, 2-(4-Methoxyphenyl)-3-methylbutan-1-ol finds applications in the fragrance industry. It’s used to impart sweet, floral scents in various perfumes and cosmetic products .
Food Flavoring
The compound is also used to enhance flavors in the food industry. Its methoxyphenyl group contributes to a pleasant taste and aroma, making it suitable for use in food products .
Medicinal Chemistry
In medicinal chemistry, 2-(4-Methoxyphenyl)-3-methylbutan-1-ol can be used to synthesize heterocyclic compounds like furocoumarins, which are known for their significant biological activities, including their role as active photosensitizers in PUVA therapy for treating skin diseases .
Multicomponent Reactions
This chemical is involved in multicomponent reactions, a method that allows the synthesis of complex molecules in a single synthetic stage. It’s particularly useful in creating a wide range of products containing the furocoumarin fragment .
Photodynamic Therapy
Furocoumarin derivatives synthesized using 2-(4-Methoxyphenyl)-3-methylbutan-1-ol are employed in photodynamic therapy. This treatment method uses light-sensitive compounds to target and destroy cancer cells .
Research and Development
Lastly, the compound is essential in R&D for developing new synthetic methodologies. Its versatility in reactions makes it a valuable asset in discovering novel synthetic routes and chemical transformations .
Mechanism of Action
Safety and Hazards
Future Directions
Research on similar compounds often focuses on exploring their potential applications, such as in the development of new drugs or materials . Future research on “2-(4-Methoxyphenyl)-3-methylbutan-1-ol” might involve investigating its biological activity, optimizing its synthesis, or studying its mechanism of action .
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)12(8-13)10-4-6-11(14-3)7-5-10/h4-7,9,12-13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSAKKPRJLEBBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-methylbutan-1-ol | |
CAS RN |
956498-06-9 |
Source


|
| Record name | 2-(4-methoxyphenyl)-3-methylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


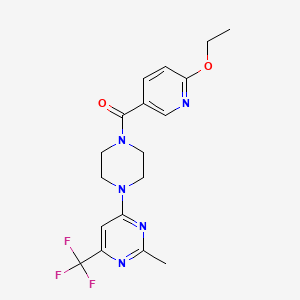
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2936824.png)
![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)
![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)
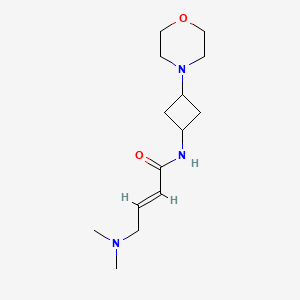



![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)
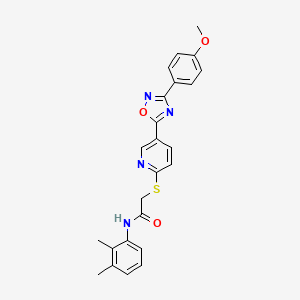
![2-(2-Bromophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2936837.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2936838.png)
